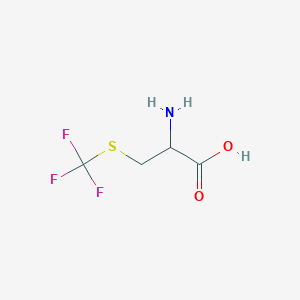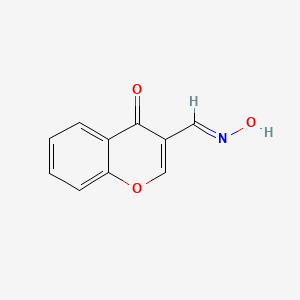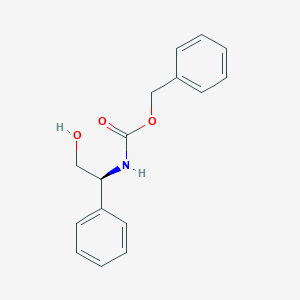![molecular formula C21H20ClN5O B3039803 N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea CAS No. 1340996-98-6](/img/structure/B3039803.png)
N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the urea family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups from ATP to the kinase substrate. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and other cellular processes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of various cancers and other diseases that involve abnormal angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea is its potent inhibitory activity against several protein kinases. This makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea. One direction involves the development of more potent and selective inhibitors of specific protein kinases. Another direction involves the study of the compound's potential therapeutic applications in the treatment of various cancers and other diseases. Additionally, the compound's potential toxicity and pharmacokinetic properties need to be further studied to determine its suitability for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against several protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This makes it a potential candidate for the treatment of various cancers and other diseases that involve the dysregulation of these kinases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-16-6-8-17(9-7-16)25-21(28)26-18-5-3-4-15(14-18)19-20(24-11-10-23-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRGXKCCDQJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=C2C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(3-pyrrolidin-1-ylpyrazin-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



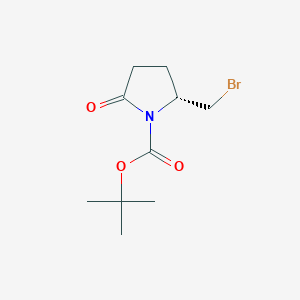


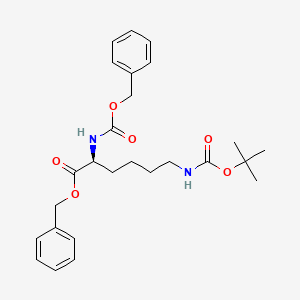

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)

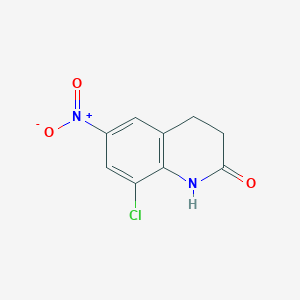

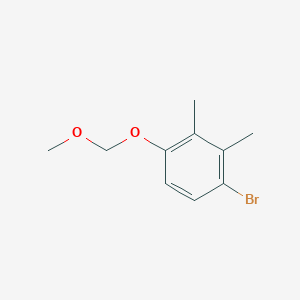
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid](/img/structure/B3039736.png)
